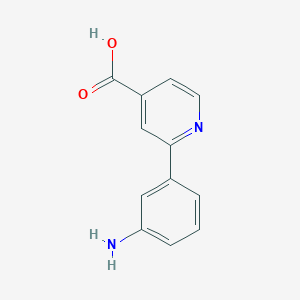
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid
Overview
Description
“2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid” is a derivative of nicotinic acid . It has been synthesized and characterized in various studies .
Synthesis Analysis
The compound was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis
The molecular structure of the compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory and in silico molecular docking simulation .Chemical Reactions Analysis
The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .Scientific Research Applications
- Researchers have investigated the antibacterial and antifungal potential of this compound. Studies using the macro broth dilution technique have determined its minimum inhibitory concentration against various pathogens .
Antibacterial and Antifungal Properties
These applications highlight the versatility of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid and its potential impact across diverse scientific disciplines. Further research will uncover additional uses and refine our understanding of its properties. If you need more information or have any other requests, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid are bacterial receptors . This compound has been synthesized and characterized for its potential antimicrobial activity .
Mode of Action
The compound interacts with its bacterial targets, exhibiting antimicrobial action against all tested microbes except Candidas albicans isolate . The interaction is likely due to the compound’s structure and properties, which allow it to bind to bacterial receptors and inhibit their function .
Biochemical Pathways
The compound’s antimicrobial action suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . This is evidenced by the observed zones of inhibition when the compound is applied to bacterial cultures .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature can affect the compound’s antimicrobial activity, as bacterial cultures are typically incubated at 37 °C for 24 hours to observe the compound’s effects . Other factors, such as pH and presence of other substances, could also potentially influence the compound’s action.
properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMTWFHNWNCWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687095 | |
| Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid | |
CAS RN |
1261903-97-2 | |
| Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)





